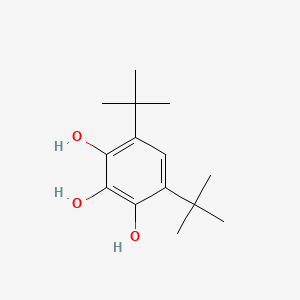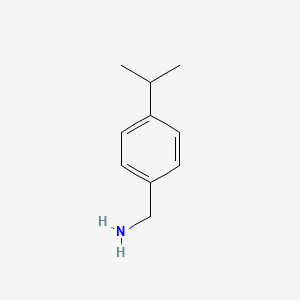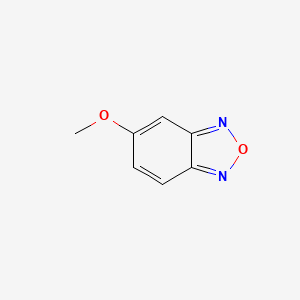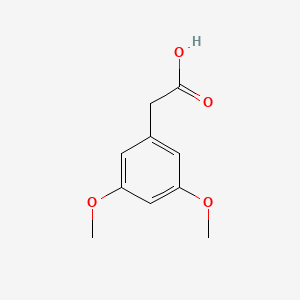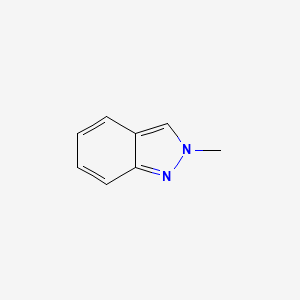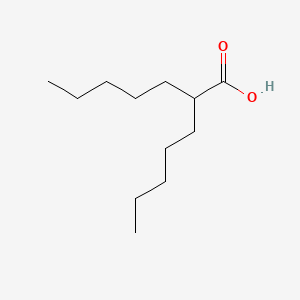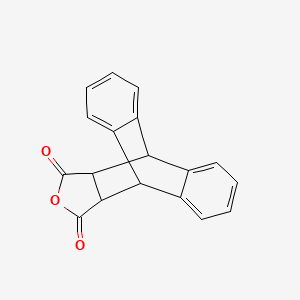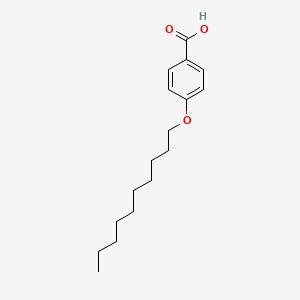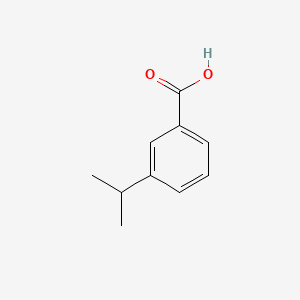
2-Ethoxyphenethylamine
概要
説明
2-Ethoxyphenethylamine (2-EPE) is an organic compound commonly found in nature and used in laboratory experiments. It is a secondary amine, which is a nitrogen-containing molecule that is derived from an amine compound. 2-EPE is a derivative of phenethylamine, which is a type of aromatic amine. 2-EPE is a versatile compound that can be used in a variety of laboratory experiments, including synthesis, drug development, and pharmacology.
科学的研究の応用
Gas Chromatography and Infrared Spectrophotometric Detection
A study by Belal et al. (2009) focused on evaluating isomeric phenethylamines, including 2-Ethoxyphenethylamine, using gas chromatography coupled with vapor phase infrared spectrophotometric detection. This method allowed for the identification of unique isomers without chemical derivatization, indicating its utility in distinguishing closely related chemical structures in scientific research.
Metabolic Studies in Rats and Humans
Šuláková et al. (2021) Šuláková et al. (2021) investigated the metabolic profile of phenethylamines in rats, humans, and C. elegans, providing insights into their metabolic pathways. Such studies are crucial in understanding the pharmacokinetics and dynamics of these compounds, with implications for both therapeutic and research applications.
Studies on Urinary Metabolites
Kanamori et al. (2002) Kanamori et al. (2002) conducted a study on the in vivo metabolism of phenethylamines in rats, focusing on identifying urinary metabolites. This research provides valuable data on the biotransformation of these substances, relevant to both clinical toxicology and pharmacology.
Differentiation of Isomers Using Mass Spectral Data
Awad et al. (2008) Awad et al. (2008) explored the mass spectral differentiation of isomeric phenethylamines. The study highlights the role of mass spectrometry in distinguishing between structurally similar compounds, a key aspect in pharmaceutical research and quality control.
Receptor Binding Profiles
Rickli et al. (2015) Rickli et al. (2015) investigated the receptor binding profiles of N-2-methoxybenzyl-phenethylamines. Such studies are significant in drug discovery, providing insights into the interaction of these compounds with biological receptors, which can inform the development of new pharmaceutical agents.
Safety and Hazards
将来の方向性
While specific future directions for 2-Ethoxyphenethylamine were not found in the search results, it is known that 2-Phenethylamines, a related class of compounds, present a vast therapeutic chemical space. Future directions will include both a complementary report covering the medicinal chemistry landscape and the identification of prospective targets of brand-new molecules with the 2-phenethylamine core embedded .
作用機序
Target of Action
2-Ethoxyphenethylamine is a derivative of the 2-phenethylamine motif, which is widely present in nature . The primary targets of 2-phenethylamine derivatives are often key therapeutic targets, including adrenoceptors, carbonyl anhydrase, dopamine receptor, DAT, 5-HT, MAO, PPAR, sigma receptors, and TAAR1 . .
Mode of Action
2-phenethylamine derivatives typically interact with their targets by binding to the active site, leading to changes in the target’s function . This can result in a variety of effects depending on the specific target and the nature of the interaction.
Biochemical Pathways
2-phenethylamine derivatives are known to play a central role in dopaminergic neurons, which are critical for voluntary movement, stress, and mood . They can also affect other pathways depending on their specific targets.
生化学分析
Biochemical Properties
2-Ethoxyphenethylamine plays a role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the oxidative deamination of amines. This interaction leads to the breakdown of this compound into its corresponding aldehyde, which can further undergo oxidation to form carboxylic acids. Additionally, this compound can interact with neurotransmitter receptors, particularly those involved in the catecholamine pathway, influencing the levels of dopamine, norepinephrine, and epinephrine .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it can modulate neurotransmitter release and reuptake, impacting cell signaling pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound has been shown to influence the cAMP/adenylyl cyclase pathway, which plays a crucial role in regulating cellular responses to hormones and neurotransmitters .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as a substrate for monoamine oxidase, leading to its breakdown and subsequent formation of reactive intermediates. These intermediates can interact with other cellular components, potentially leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of various metabolites. These metabolites can have different biological activities, which may contribute to the observed temporal effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit stimulatory effects on the central nervous system, enhancing neurotransmitter release and improving cognitive functions. At high doses, this compound can lead to toxic effects, including neurotoxicity and oxidative stress. These adverse effects are often associated with the accumulation of reactive metabolites and the depletion of cellular antioxidants .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I metabolism, primarily through oxidative deamination by monoamine oxidase, resulting in the formation of aldehydes and carboxylic acids. These metabolites can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate, facilitating their excretion from the body. The interactions with enzymes such as cytochrome P450 also play a role in the metabolic fate of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound can be transported by vesicular monoamine transporters, which facilitate its storage and release in synaptic vesicles. The compound’s distribution is influenced by its lipophilicity, enabling it to accumulate in lipid-rich tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can localize to synaptic vesicles in neuronal cells, where it modulates neurotransmitter release. Additionally, this compound can be found in the cytoplasm and mitochondria, where it may influence cellular metabolism and energy production. The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, enhancing its functional specificity .
特性
IUPAC Name |
2-(2-ethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSGSZWDSYFYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192705 | |
| Record name | 2-Ethoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39590-27-7 | |
| Record name | 2-Ethoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039590277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39590-27-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


